molecular formula C15H15NO2 B8712875 Methyl 4-(benzylamino)benzoate CAS No. 123876-56-2

Methyl 4-(benzylamino)benzoate

Cat. No. B8712875
Key on ui cas rn: 123876-56-2
M. Wt: 241.28 g/mol
InChI Key: LFUBRMQHWKUBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838522B2

Procedure details

To a mixture of N-(4-methoxycarbonylphenyl)benylamine (25 g, 0.098 mol) in CH2Cl2 (500 ml), was added diisopropyl ethylamine (38 g, 0.294 mol) and (BOC)2O (32 g, 0.147 mol). After stirring at r.t. for 5 h, the solvent was removed under reduce pressure. The crude product was then purified by chromatography using chloroform/methanol (9/1) to afford 4-methoxy carbonyl-[N-(BOC]-N-[benzyl]benzylamine (27 g, 78%) as a liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)=O.[CH:19](N(C(C)C)CC)(C)C.[O:28](C(OC(C)(C)C)=O)[C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=O>C(Cl)Cl>[C:29]([N:11]([CH2:8][C:7]1[CH:6]=[CH:5][CH:10]=[CH:9][CH:19]=1)[CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:28]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)NCC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
32 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at r.t. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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